molecular formula C24H17Cl2N3O5 B2374059 (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-52-3

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2374059
CAS No.: 522655-52-3
M. Wt: 498.32
InChI Key: APBZINOSHQVKJD-UHFFFAOYSA-N
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Description

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, cyano, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano intermediate.

    Addition of the nitrophenyl group: The cyano intermediate is then reacted with 2-nitroaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide: shares structural similarities with other compounds containing chloro, methoxy, cyano, and nitro groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. Its specific arrangement of chloro, methoxy, cyano, and nitro groups contributes to its unique reactivity and potential applications.

Properties

IUPAC Name

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O5/c1-33-22-12-16(11-19(26)23(22)34-14-15-6-8-18(25)9-7-15)10-17(13-27)24(30)28-20-4-2-3-5-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBZINOSHQVKJD-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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